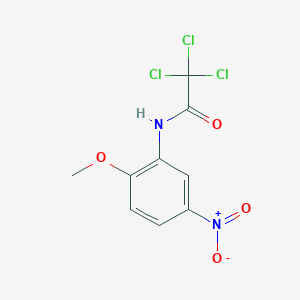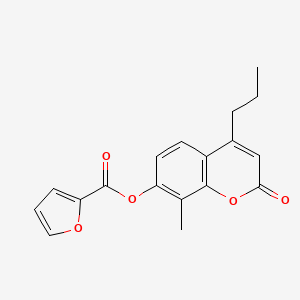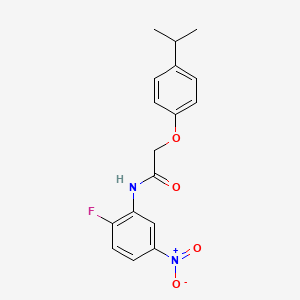
2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide, commonly known as TFM, is a chemical compound that has been widely used as a pesticide to control aquatic pests. The compound was first synthesized in the early 1960s and has since been used in various applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
TFM has been extensively used in scientific research for its ability to selectively kill aquatic pests such as lampreys, sea lampreys, and leeches. The compound is also used as a tool to study the physiology and behavior of these aquatic organisms. TFM has been shown to affect the nervous system of these organisms, causing paralysis and ultimately death.
Wirkmechanismus
The mechanism of action of TFM involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation and ultimately paralysis.
Biochemical and Physiological Effects
TFM has been shown to have a range of biochemical and physiological effects on aquatic organisms. The compound has been shown to affect the nervous system, causing paralysis and death. TFM has also been shown to affect the metabolism of these organisms, leading to changes in energy production and utilization.
Vorteile Und Einschränkungen Für Laborexperimente
TFM has several advantages as a tool for scientific research. The compound is highly selective in its action, targeting only specific aquatic pests. TFM is also relatively easy to use and can be applied in a variety of ways, including as a bath treatment or as a chemical barrier. However, there are also limitations to the use of TFM in lab experiments. The compound can be toxic to non-target organisms, and its use can have negative environmental impacts.
Zukünftige Richtungen
There are several future directions for the use of TFM in scientific research. One area of interest is the development of new and improved formulations of the compound that are less toxic to non-target organisms. Another area of interest is the study of the long-term effects of TFM exposure on aquatic ecosystems. Finally, there is a need for further research into the mechanism of action of TFM and its effects on aquatic organisms.
Conclusion
In conclusion, TFM is a chemical compound that has been widely used as a pesticide to control aquatic pests. The compound has also been extensively used in scientific research as a tool to study the physiology and behavior of these aquatic organisms. TFM has a highly selective action and is relatively easy to use, but its use can have negative environmental impacts. There are several future directions for the use of TFM in scientific research, including the development of less toxic formulations and further research into its mechanism of action and effects on aquatic ecosystems.
Synthesemethoden
TFM can be synthesized using a simple two-step process. The first step involves the reaction of 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with thionyl chloride and triethylamine to produce TFM. The overall reaction can be represented as follows:
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O4/c1-18-7-3-2-5(14(16)17)4-6(7)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMLGUQNZEOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)




![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5822788.png)